Dodecyl octadecylcarbamate
Overview
Description
Dodecyl octadecylcarbamate, also known as dodecyl N-octadecylcarbamate, is a chemical compound with the molecular formula C₃₁H₆₃NO₂ and a molecular weight of 481.84 g/mol . It is a carbamate ester derived from dodecyl alcohol and octadecyl isocyanate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl octadecylcarbamate can be synthesized through the reaction of dodecyl alcohol with octadecyl isocyanate. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reactants and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Dodecyl octadecylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Scientific Research Applications
Dodecyl octadecylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is employed in the study of lipid membranes and as a model compound for understanding biological interactions.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of lubricants, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of dodecyl octadecylcarbamate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. Additionally, it may interact with specific proteins, modulating their activity and function .
Comparison with Similar Compounds
Dodecyl carbamate: A simpler carbamate ester with similar surfactant properties.
Octadecyl carbamate: Another carbamate ester with longer alkyl chains, used in similar applications.
Cetyl carbamate: A related compound with a different alkyl chain length, also used as a surfactant and emulsifier.
Uniqueness: Dodecyl octadecylcarbamate is unique due to its specific combination of dodecyl and octadecyl groups, which confer distinct physical and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
dodecyl N-octadecylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H63NO2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-32-31(33)34-30-28-26-24-22-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,32,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKUPZPVWCYZLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H63NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626755 | |
Record name | Dodecyl octadecylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84967-21-5 | |
Record name | Dodecyl octadecylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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